Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Overview
Description
Synthesis Analysis
The synthesis of triazine derivatives often involves the reaction of different precursor compounds under specific conditions. For example, triazine derivatives can be synthesized from ethoxycarbonylhydrazones treated with aryl or methyl isocyanates in boiling triethylamine, followed by hydrolysis with hydrochloric acid solution, yielding good yields of the desired products (Chau, Malanda, & Milcent, 1998). This method demonstrates the versatility of triazine synthesis, allowing for the introduction of various substituents.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms at non-adjacent positions. The structural analysis of such compounds often reveals significant intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical and chemical properties. For instance, the molecular structure of a triazine derivative was determined through X-ray diffraction, highlighting extensive intermolecular N-H...N and N-H...O hydrogen bonding and π-π stacking interactions (Hwang et al., 2006).
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions, reflecting their reactive nature. These reactions include nitration, which has been explored for the synthesis of nitromethyl derivatives of triazine (Shastin, Godovikova, & Korsunskii, 2003), and reactions with acylhydrazines, leading to the formation of triazole derivatives and demonstrating the compound's versatility in synthetic chemistry (Alekseeva & Yakhontov, 1985).
Scientific Research Applications
Crystal Structure Determination : It is used for determining the crystal structures of tri-substituted triazine, benzene, and isocyanurate derivatives (Chong et al., 2006).
Synthesis of Organic Compounds : The compound is useful in synthesizing 3,5-disubstituted 1,3,5-triazine-2,4,6-triones from aromatic aldehyde or ketone ethoxy (Chau et al., 1998). It's also employed in the synthesis of dendrimeric melamine cored Fe(III) and Cr(III) complexes (Uysal & Koç, 2010), and for preparing compound libraries (Gambert et al., 2004).
Material Science : It serves as a hydrogen-free molecular precursor for polymeric C-N-(O) materials (Schmidt & Jansen, 2012).
Biological Applications : Triethyl 1,3,5-triazine-2,4,6-tricarboxylate derivatives have yielded selective and potent chemical probes for diverse protein families in biological research (Banerjee et al., 2013).
Chemical Research : It has potential applications in synthesizing nitro derivatives of 1,3,5-triazine, which are important in chemical research (Shastin et al., 2003).
Electronics and Photonics : Derivatives of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate are useful in high-efficiency electrophosphorescent organic light-emitting diodes (OLEDs) (Inomata et al., 2004).
Synthesis of Heterocyclic Compounds : Triazine-based condensing reagents, including this compound, are useful in preparing heterocyclic compounds, amides, esters, and oligopeptides, applicable in large-scale syntheses and combinatorial chemistry (Kaminski, 2000).
Synthesis of Advanced Porous Materials : Rigid microporous polymers based on 1,3,5-triazine units, which can be derived from this compound, are used as precursor polymers for synthesizing advanced porous carbon materials (Lim et al., 2012).
Safety And Hazards
properties
IUPAC Name |
triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-4-19-10(16)7-13-8(11(17)20-5-2)15-9(14-7)12(18)21-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPNZKIOSOWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=N1)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274530 | |
Record name | Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
CAS RN |
898-22-6 | |
Record name | Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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